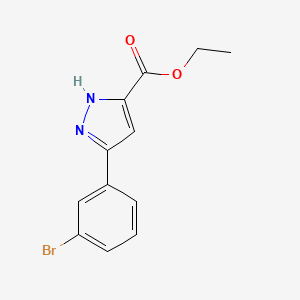

3-(3-溴苯基)-1H-吡唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a compound that has been used in various chemical reactions . It’s an organobromine compound .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate were not found, similar compounds such as Ethyl 3-bromopropionate are prepared by the esterification of 3-bromopropionic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as FT-IR, 1H NMR, 13C NMR, and MS . Theoretical investigations of similar molecules have been conducted using DFT and HF methods .Chemical Reactions Analysis

Ethyl 3-(3-bromophenyl)-3-oxopropanoate has been involved in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 271.11 g/mol and a molecular formula of C11H11BrO3 .科学研究应用

Anticancer Activity

The synthesis and evaluation of this compound’s anticancer potential have been investigated. In a study by Ahsan et al., ten new analogs of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate were prepared and tested against a panel of 58 cancer cell lines. Notably, compound 4e demonstrated significant anticancer activity against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25% .

PET Imaging of α-Synuclein Aggregates

Derived from a pyrazole backbone, Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate has been explored as a precursor for radiolabeled derivatives. Specifically, 11C-labeled derivatives of anle138b (a related compound) are being developed for PET imaging of α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson’s disease .

Phthalocyanine Synthesis

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate can serve as a building block for the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines. These compounds find applications in materials science, photodynamic therapy, and dye-sensitized solar cells. Notably, this compound contributes to the development of phthalocyanine-fullerene dyads .

作用机制

Target of Action

Similar compounds with a pyrazole backbone have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, depending on the specific derivative and target involved.

Biochemical Pathways

Compounds with a similar structure have been found to affect various pathways, leading to a broad spectrum of biological activities . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.

Pharmacokinetics

Similar compounds have been studied for their adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJTYJNKBBDFIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705218 |

Source

|

| Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |

CAS RN |

1326811-82-8 |

Source

|

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(3-bromophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1326811-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)